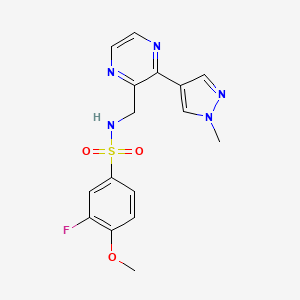

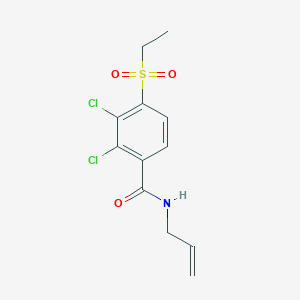

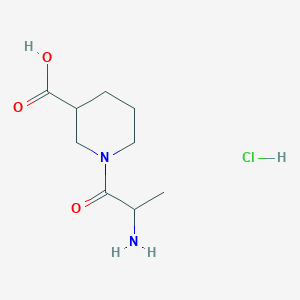

3-fluoro-4-methoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3-fluoro-4-methoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzenesulfonamide” is a chemical compound that has been studied for its potential pharmacological effects . It is related to a class of compounds known as pyrazole derivatives, which are known for their diverse pharmacological effects .

Synthesis Analysis

The synthesis of similar compounds involves the design and creation of 1-H-pyrazole-3-carboxamide derivatives . The structure-activity-relationship study illustrates that the incorporation of a pyrimidine-fused heterocycle at position 4 of the pyrazole is critical for FLT3 and CDK inhibition .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a pyrazinyl group, which is a six-membered ring with two nitrogen atoms .科学的研究の応用

Anticancer and Antitumor Activity

A study demonstrated the synthesis of new benzenesulfonamides with the potential for cytotoxicity and tumor specificity. The compounds exhibited significant inhibitory effects on carbonic anhydrase (CA), which is crucial for further anti-tumor activity studies. Among these, derivatives with 3,4,5-trimethoxy and 4-hydroxy substitutions showed interesting cytotoxic activities (Gul et al., 2016).

Inhibitory Effects on Enzymes

Another research focus is the development of sulfonamide derivatives as inhibitors of specific enzymes. For example, compounds were synthesized and evaluated for their inhibitory activities on cyclooxygenase-2 (COX-2), showing selectivity and potency for COX-2 inhibition in vitro, which is significant for anti-inflammatory and possibly anticancer therapy (Pal et al., 2003).

Antidiabetic Agents

Fluorinated pyrazoles, including those with benzenesulfonamide moieties, have been prepared as hypoglycemic agents. Preliminary screenings of these compounds revealed significant antidiabetic activity, supported by favorable drug-like profiles from molecular and biological properties calculations (Faidallah et al., 2016).

Photodynamic Therapy for Cancer

Research into the synthesis of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups containing Schiff base showed high singlet oxygen quantum yield. These properties are very useful for photodynamic therapy application, indicating significant potential for treating cancer (Pişkin et al., 2020).

Metal Ion Sensing

Studies have demonstrated the use of pyrazoline-based compounds for metal ion selectivity, particularly for detecting Hg2+ ions. These findings are crucial for developing selective and sensitive sensors for environmental and possibly biomedical applications (Bozkurt & Gul, 2018).

Antimicrobial and Antitubercular Agents

Sulfonamide derivatives have also been explored for their antimicrobial and antitubercular properties. Some compounds showed promising activity against specific bacterial strains, including E. coli and S. aureus, and against the tubercular strain H37Rv, suggesting their potential as leads for new antimicrobial and antitubercular drugs (Shingare et al., 2018).

作用機序

Target of Action

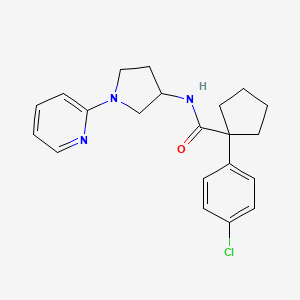

The compound, also known as Pralsetinib , is a highly efficient and selective inhibitor of the RET (c-RET) protein . The RET protein is a receptor tyrosine kinase, which plays a crucial role in cell growth and differentiation .

Mode of Action

Pralsetinib binds to and selectively inhibits the hepatocyte growth factor (HGF) receptor c-MET and vascular endothelial growth factor receptor 2 (VEGFR2) . This inhibition disrupts the signaling pathways, leading to the inhibition of tumor angiogenesis, tumor cell proliferation, and metastasis .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the RET signaling pathway . By inhibiting the RET protein, Pralsetinib disrupts the downstream signaling pathways that are involved in cell growth and differentiation . This disruption can lead to the inhibition of tumor growth and metastasis .

Result of Action

The inhibition of the RET protein by Pralsetinib leads to the disruption of cell growth and differentiation pathways . This disruption can result in the inhibition of tumor growth and metastasis, providing a potential therapeutic effect in the treatment of cancers characterized by RET protein abnormalities .

特性

IUPAC Name |

3-fluoro-4-methoxy-N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FN5O3S/c1-22-10-11(8-20-22)16-14(18-5-6-19-16)9-21-26(23,24)12-3-4-15(25-2)13(17)7-12/h3-8,10,21H,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXIUFQNSLOHUJE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC=CN=C2CNS(=O)(=O)C3=CC(=C(C=C3)OC)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FN5O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Isopropyl 4,4,4-trifluoro-2-(1-hydroxy-4-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-2-naphthyl)-3-oxobutanoate](/img/structure/B2357888.png)

![6-(4-Methoxyphenyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2357890.png)

![4-chlorophenyl 4-(2,4-dichlorophenyl)-2-[5-(2,4-dichlorophenyl)-1H-pyrazol-1-yl]-1,3-thiazol-5-yl sulfide](/img/structure/B2357891.png)

![N-(1-cyanocyclohexyl)-2-[(3-fluorophenyl)formamido]acetamide](/img/structure/B2357894.png)

![ethyl 1-[2-(3-cyanophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2357895.png)